An In-depth Technical Guide to 4-bromo-N-butylbenzamide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 4-bromo-N-butylbenzamide: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of 4-bromo-N-butylbenzamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. All quantitative data is summarized in structured tables for ease of comparison. Detailed experimental protocols for synthesis and characterization are provided, alongside mandatory visualizations of experimental workflows to facilitate understanding and reproducibility.
Chemical Structure and Identification
4-bromo-N-butylbenzamide is an organic compound featuring a benzamide core structure. Key structural features include a bromine atom at the para-position of the benzene ring and an N-butyl substituent on the amide nitrogen.
| Identifier | Value |
| IUPAC Name | 4-bromo-N-butylbenzamide[1] |
| CAS Number | 78080-34-9[1] |
| Molecular Formula | C₁₁H₁₄BrNO[1] |
| Molecular Weight | 256.14 g/mol [1] |
| Canonical SMILES | CCCCNC(=O)C1=CC=C(C=C1)Br |
| InChI Key | QSUXNVNNPIUCAH-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of 4-bromo-N-butylbenzamide are summarized in the table below. It is important to note that some of the data presented is predicted, as experimental values are not uniformly available in the literature.
| Property | Value | Source |
| Melting Point | 88.5-89 °C | Experimental |
| Boiling Point | 364.2 °C at 760 mmHg | Predicted |
| Density | 1.31 g/cm³ | Predicted |
| Flash Point | 174.1 °C | Predicted |
| pKa | 14.63 ± 0.46 | Predicted |
| XLogP3-AA | 3.2 | Computed[1] |
| Hydrogen Bond Donor Count | 1 | Computed[1] |
| Hydrogen Bond Acceptor Count | 1 | Computed[1] |
Synthesis of 4-bromo-N-butylbenzamide
The synthesis of 4-bromo-N-butylbenzamide is typically achieved through the acylation of n-butylamine with 4-bromobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of N-alkylbenzamides.
Materials:
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4-bromobenzoyl chloride
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n-butylamine
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Dichloromethane (DCM)
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Triethylamine (TEA) or other suitable base
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve 4-bromobenzoyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
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Add triethylamine (1.1 eq) to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add n-butylamine (1.0 eq) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 7.6-7.8 (d, 2H) | Aromatic protons ortho to the carbonyl group |
| ~ 7.5-7.7 (d, 2H) | Aromatic protons meta to the carbonyl group |
| ~ 6.0-6.5 (br s, 1H) | Amide N-H |
| ~ 3.3-3.5 (q, 2H) | -CH₂- adjacent to N |
| ~ 1.5-1.7 (m, 2H) | -CH₂- |
| ~ 1.3-1.5 (m, 2H) | -CH₂- |
| ~ 0.9-1.0 (t, 3H) | Terminal -CH₃ |
| ¹³C NMR (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 167 | Carbonyl (C=O) |
| ~ 135 | Aromatic C-Br |
| ~ 132 | Aromatic C-C=O |
| ~ 128 | Aromatic CH |
| ~ 126 | Aromatic CH |
| ~ 40 | -CH₂- adjacent to N |
| ~ 31 | -CH₂- |
| ~ 20 | -CH₂- |
| ~ 14 | Terminal -CH₃ |
Infrared (IR) Spectroscopy
| IR Absorption (Predicted) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 | N-H stretch |
| ~ 3050 | Aromatic C-H stretch |
| ~ 2950, 2870 | Aliphatic C-H stretch |
| ~ 1640 | C=O stretch (Amide I) |
| ~ 1540 | N-H bend (Amide II) |
| ~ 1070 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of 4-bromo-N-butylbenzamide is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| Mass Spectrometry (Predicted Fragmentation) | |
| m/z | Assignment |
| 255/257 | [M]⁺ (Molecular ion) |
| 183/185 | [BrC₆H₄CO]⁺ (Loss of butylamine) |
| 155/157 | [BrC₆H₄]⁺ (Loss of CO from 183/185) |
| 105 | [C₆H₅CO]⁺ (Loss of Br) |
| 77 | [C₆H₅]⁺ (Loss of CO from 105) |
Potential Biological Activity and Experimental Protocols
While there is limited direct evidence for the biological activity of 4-bromo-N-butylbenzamide, a structurally related and more complex derivative, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, has been identified as a potent inhibitor of elastase. This suggests that the 4-bromo-N-butylbenzamide scaffold may have potential as a starting point for the development of elastase inhibitors. Elastase is a serine protease that breaks down elastin, and its overactivity is implicated in various inflammatory diseases.
Proposed Experimental Workflow for Biological Target Validation
The following diagram outlines a general workflow for investigating the potential of 4-bromo-N-butylbenzamide as an elastase inhibitor.
Detailed Experimental Protocol: Elastase Inhibition Assay (Colorimetric)
This protocol provides a general method for assessing the inhibitory activity of 4-bromo-N-butylbenzamide against porcine pancreatic elastase, a common model enzyme.
Materials:
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Porcine Pancreatic Elastase (PPE)
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N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S-AAA-pNA) (substrate)
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Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
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4-bromo-N-butylbenzamide (test compound)
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Dimethyl sulfoxide (DMSO)
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96-well microplate
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Microplate reader
Procedure:
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Preparation of Reagents:
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Prepare a stock solution of PPE in Tris-HCl buffer.
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Prepare a stock solution of S-AAA-pNA in Tris-HCl buffer.
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Prepare a stock solution of 4-bromo-N-butylbenzamide in DMSO. Create serial dilutions in Tris-HCl buffer.
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Assay Setup:
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In a 96-well plate, add the following to each well:
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Tris-HCl buffer
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Test compound solution at various concentrations (or DMSO for control)
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PPE solution
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Incubate the plate at 37 °C for 10 minutes.
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Reaction Initiation and Measurement:
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Add the S-AAA-pNA substrate solution to each well to initiate the reaction.
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Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 10-20 minutes at 37 °C.
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Data Analysis:
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Calculate the rate of reaction (V) for each concentration of the inhibitor.
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Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
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Conclusion
4-bromo-N-butylbenzamide is a readily synthesizable compound with a well-defined chemical structure. While specific biological data is scarce, its structural similarity to known enzyme inhibitors, particularly in the context of elastase, suggests it may be a valuable scaffold for further investigation in drug discovery programs. The experimental protocols and workflows provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the biological potential of this and related compounds.

